molecular formula C22H22BrN3O4S2 B2991377 N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide CAS No. 893789-71-4

N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide

Cat. No.: B2991377
CAS No.: 893789-71-4
M. Wt: 536.46
InChI Key: IZEWHHILXPZPHW-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure integrating a 2-bromophenyl group, a dihydropyrimidin-2-thione core, and a 4-tert-butylphenylsulfonyl moiety, making it a promising scaffold for structure-activity relationship (SAR) studies. Its molecular architecture suggests potential as a key intermediate or targeted inhibitor in various biochemical pathways. Researchers can utilize this compound in high-throughput screening assays to identify and validate new therapeutic targets, particularly in areas such as enzyme inhibition and receptor modulation. The presence of the bromo-substituent also offers a versatile handle for further synthetic modification via cross-coupling reactions, facilitating the development of more elaborate compound libraries. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Specific data regarding its mechanism of action, solubility, and specific biological activity should be determined experimentally by the researcher.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O4S2/c1-22(2,3)14-8-10-15(11-9-14)32(29,30)18-12-24-21(26-20(18)28)31-13-19(27)25-17-7-5-4-6-16(17)23/h4-12H,13H2,1-3H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWHHILXPZPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound has a complex structure that includes a brominated phenyl group and a thioacetamide moiety. Its molecular formula is C22H25BrN4OSC_{22}H_{25}BrN_4OS with a molecular weight of 473.43 g/mol. The presence of the bromine atom and the sulfonyl group may contribute to its biological activity by influencing lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on N-substituted phenyl derivatives demonstrated effectiveness against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus8 µg/mL
N-(3-bromophenyl)-2-chloroacetamideEscherichia coli32 µg/mL
N-(4-fluorophenyl)-2-chloroacetamideCandida albicans16 µg/mL

These results indicate that the position and type of substituents on the phenyl ring significantly influence antimicrobial efficacy, with halogenated derivatives showing enhanced activity due to increased lipophilicity, facilitating cell membrane penetration .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Studies have shown that related thioacetamides exhibit inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism appears to involve modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines. For example, derivatives similar to this compound demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)5.0
SK-Hep-1 (Liver)10.0
NUGC-3 (Gastric)15.0

This cytotoxicity suggests potential for development as an anticancer agent .

Case Studies

A notable case study involved the synthesis of a series of thioacetamides based on the core structure of N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These compounds were tested for their ability to inhibit cell proliferation in vitro, showing promising results against multiple cancer types. The study concluded that modifications in the side chains led to variations in potency, emphasizing structure-activity relationships (SAR) .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core scaffold with several synthesized analogs (Table 1). Key structural variations include:

  • Pyrimidinyl substituents: The sulfonyl-tert-butylphenyl group distinguishes it from analogs with simpler substituents (e.g., methyl or unmodified pyrimidinones).
  • Aryl acetamide groups : The 2-bromophenyl acetamide contrasts with 4-bromophenyl () or benzyl () substituents. Halogen position influences electronic properties and intermolecular interactions (e.g., halogen bonding) .

Table 1. Structural Comparison of Selected Analogs

Compound Name Pyrimidinyl Substituent Aryl Acetamide Group Key Features
Target Compound 5-[(4-tert-butylphenyl)sulfonyl] 2-bromophenyl Sulfonyl-tert-butyl group enhances lipophilicity; bromine at ortho position
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide () 4-methyl 4-bromophenyl Methyl group reduces steric hindrance; bromine at para position
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () 4-methyl Benzyl Benzyl group increases aromaticity; lacks halogen
Physicochemical Properties

Data from analogs suggest:

  • Melting points: Brominated derivatives (e.g., : >259°C) exhibit higher melting points than non-halogenated analogs (: 196°C), attributed to halogen-induced crystallinity. The target compound’s sulfonyl group may further elevate its melting point .

Table 2. Physicochemical Data for Selected Analogs

Compound Name (Evidence) Yield (%) Melting Point (°C) Molecular Formula Notable Spectral Data (1H NMR)
Target Compound C23H23BrN3O4S2
Analog from 79 >259 C13H12BrN3O2S δ 12.48 (NH), 7.61 (d, J=7.9 Hz, H-3',5')
Analog from 66 196 C13H14N3O2S δ 7.60–7.27 (m, aromatic H), 4.01 (d, J=5.3 Hz)
Bioactivity Profiles

While bioactivity data for the target compound are absent in the evidence, structural analogs exhibit diverse activities:

  • 4-Bromophenyl analog (): Potential antimicrobial activity inferred from its halogenated aromatic system, a feature common in bioactive molecules .
  • Benzyl-substituted analog () : Aromatic benzyl groups are associated with improved binding to hydrophobic enzyme pockets .

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